Product packaging for 5-Androstene-3b,16a,17a-triol(Cat. No.:CAS No. 23409-40-7)

5-Androstene-3b,16a,17a-triol

Cat. No.: B13787509
CAS No.: 23409-40-7
M. Wt: 306.4 g/mol
InChI Key: GUGSXATYPSGVAY-LFJLJVMTSA-N
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Description

Contextualization within the Steroidogenesis Pathway and Endocrine System Research

Steroidogenesis is the biological process responsible for the synthesis of steroids from cholesterol. This intricate network of enzymatic reactions occurs in various tissues, primarily the adrenal glands and gonads, and gives rise to a diverse array of hormones that regulate a vast number of physiological functions. These steroid hormones are broadly classified based on their receptor binding and subsequent biological actions, and include progestogens, corticosteroids (glucocorticoids and mineralocorticoids), androgens, and estrogens.

The C19 steroids, characterized by a 19-carbon skeleton, are central to the steroidogenesis pathway and are predominantly recognized for their androgenic activity. The principal precursor for all C19 steroids is dehydroepiandrosterone (B1670201) (DHEA), which is produced from pregnenolone (B344588). The conversion of DHEA and its sulfated form, DHEAS, gives rise to a cascade of downstream androgens, including androstenedione (B190577), androstenediol, and testosterone (B1683101). The study of these pathways is crucial for understanding the endocrine system's role in development, reproduction, and homeostasis. Research into the various metabolites within these pathways continues to reveal nuanced biological activities and potential physiological relevance that extend beyond classical androgenic functions.

Significance of 5-Androstene-3b,16a,17a-triol as a C19 Steroid Metabolite in Biological Systems

This compound is a C19 steroid and a metabolite within the broader family of androgens. hmdb.ca As a derivative of androstene, it is classified as a 3-hydroxy steroid. nih.gov It is structurally related to other androstene triols and is considered a metabolite of DHEA. oup.com While not as extensively studied as major androgens like testosterone, its presence in biological systems suggests a role in the complex metabolic network of steroids.

Table 1: Chemical and Physical Properties of this compound

Property Value
Molecular Formula C19H30O3
Molecular Weight 306.4 g/mol
IUPAC Name (3S,8R,9S,10R,13S,14S,16R,17S)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16,17-triol
Physical Description Solid
ChEBI ID CHEBI:173051
HMDB ID HMDB0000540

Data sourced from PubChem and the Human Metabolome Database. hmdb.canih.gov

Overview of Current Research Trajectories and Identified Knowledge Gaps for the Compound

Current research involving this compound is often part of broader metabolomic studies that aim to create a comprehensive "fingerprint" of steroids in various physiological and pathological states. For instance, advanced techniques like gas chromatography-tandem mass spectrometry (GC-MS/MS) have been employed to measure a wide array of serum steroids, including androstene triols, in patients with adrenal incidentalomas to understand conditions like subclinical hypercortisolism. oup.com Similarly, urinary steroid metabolome analysis by GC-MS is used to monitor metabolic control in conditions such as congenital adrenal hyperplasia, where various DHEA metabolites are quantified. oup.com

Despite its identification in these large-scale analyses, specific research focusing solely on the biological functions of this compound is limited. A significant knowledge gap exists regarding its specific receptor interactions, downstream signaling pathways, and precise physiological roles. While it is classified as an androgen, its binding affinity for the androgen receptor and its potential for conversion to more potent androgens are not well-defined. ebi.ac.uk Furthermore, its potential non-genomic effects, similar to other neurosteroids, remain an open area for investigation. Future research is needed to isolate and characterize the unique biological activities of this compound to determine its full significance in human physiology and disease.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H30O3 B13787509 5-Androstene-3b,16a,17a-triol CAS No. 23409-40-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

23409-40-7

Molecular Formula

C19H30O3

Molecular Weight

306.4 g/mol

IUPAC Name

(3S,8R,9S,10R,13S,14S,16R,17S)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16,17-triol

InChI

InChI=1S/C19H30O3/c1-18-7-5-12(20)9-11(18)3-4-13-14(18)6-8-19(2)15(13)10-16(21)17(19)22/h3,12-17,20-22H,4-10H2,1-2H3/t12-,13+,14-,15-,16+,17+,18-,19-/m0/s1

InChI Key

GUGSXATYPSGVAY-LFJLJVMTSA-N

Isomeric SMILES

C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@H]([C@H]4O)O)C)O

Canonical SMILES

CC12CCC(CC1=CCC3C2CCC4(C3CC(C4O)O)C)O

physical_description

Solid

Origin of Product

United States

Biosynthesis and Precursor Relationships of 5 Androstene 3b,16a,17a Triol

Dehydroepiandrosterone (B1670201) (DHEA) as a Principal Steroidal Precursor

Dehydroepiandrosterone (DHEA), a 17-ketosteroid, stands as a central precursor in the biosynthesis of a multitude of steroid hormones, including 5-Androstene-3b,16a,17a-triol. nih.gov Produced predominantly in the adrenal glands, with lesser contributions from the gonads and the brain, DHEA serves as a crucial metabolic intermediate. nih.gov Its synthesis originates from cholesterol through a series of enzymatic steps, primarily involving the cytochrome P450 enzymes CYP11A1 (cholesterol side-chain cleavage enzyme) and CYP17A1 (17α-hydroxylase/17,20-lyase). nih.gov

The abundance of DHEA and its sulfated form, DHEA-S, in circulation provides a substantial reservoir for the production of downstream androgens and estrogens. nih.gov The conversion of DHEA into various metabolites is a key aspect of intracrinology, where tissues locally synthesize active steroid hormones from circulating precursors. It is within this metabolic framework that DHEA undergoes transformations leading to the formation of more complex steroids like this compound.

Enzymatic Transformations in this compound Formation

The conversion of DHEA to this compound necessitates a series of specific enzymatic modifications, primarily hydroxylation reactions that introduce hydroxyl groups at the C16 and C17 positions of the steroid nucleus.

Identification and Characterization of Specific Hydroxylase Activities

The introduction of a hydroxyl group at the 16α-position is a critical step in the biosynthesis of this compound. This reaction is catalyzed by a class of enzymes known as 16α-hydroxylases, which are part of the cytochrome P450 (CYP) superfamily. researchgate.netnih.govcaymanchem.com In humans, several CYP enzymes have been shown to exhibit 16α-hydroxylase activity towards DHEA and other C19 steroids. Notably, CYP3A4, CYP3A5, and the fetal-specific CYP3A7 have been identified as key enzymes in the 16α-hydroxylation of DHEA, leading to the formation of 16α-hydroxy-DHEA. caymanchem.com This metabolite is a plausible intermediate in the pathway to this compound.

The subsequent hydroxylation at the 17α-position is less well-characterized for this specific triol. However, the enzyme CYP17A1 is known for its 17α-hydroxylase activity on pregnenolone (B344588) and progesterone (B1679170). nih.gov While its primary role is in the conversion of C21 steroids to C19 steroids, the potential for it or other hydroxylases to act on a 16α-hydroxylated androstene substrate warrants further investigation. The stereospecific nature of this hydroxylation is crucial for the formation of the 17a-hydroxyl group.

Role of Reductases and Isomerases in Stereospecific Synthesis

The stereochemistry of the hydroxyl groups is a defining feature of this compound. While hydroxylases are responsible for the introduction of these groups, reductases and isomerases can play a crucial role in determining the final stereochemical configuration. For instance, after the potential formation of a 17-keto intermediate from a 16α-hydroxylated precursor, a stereospecific 17-ketosteroid reductase would be required to yield the 17a-hydroxyl group. Various isoforms of 17β-hydroxysteroid dehydrogenases (17β-HSDs) are known to interconvert 17-keto and 17β-hydroxy steroids, but the specific enzyme responsible for the 17a configuration in this context remains to be definitively identified. Isomerases could also be involved in modifying the steroid nucleus, although their direct role in the formation of this specific triol is not yet established.

Tissue-Specific Biosynthetic Pathways (e.g., Adrenal, Gonadal, Neural Contexts)

The biosynthesis of this compound is likely to exhibit tissue-specific variations, reflecting the differential expression of the necessary steroidogenic enzymes.

Adrenal Glands: As the primary site of DHEA production, the adrenal cortex is a logical location for the subsequent metabolism of DHEA to its hydroxylated derivatives. The presence of 16α-hydroxylase activity in the adrenal glands supports the potential for local synthesis of 16α-hydroxy-DHEA, a key precursor. researchgate.net

Gonads: The testes and ovaries are also active sites of steroidogenesis, metabolizing DHEA and other precursors to produce androgens and estrogens. Gonadal tissues express a range of hydroxylases and other steroid-modifying enzymes, suggesting they could also be sites for the formation of this compound. nih.gov

Neural Tissues: The brain is increasingly recognized as a steroidogenic organ, capable of synthesizing its own neurosteroids. The presence of DHEA and various metabolizing enzymes in the brain opens the possibility for the local production of this compound, where it could exert specific neuromodulatory effects. frontiersin.org

Metabolic Fate and Downstream Product Generation of 5 Androstene 3b,16a,17a Triol

Pathways of Catabolism and Biological Inactivation

The breakdown and deactivation of 5-Androstene-3b,16a,17a-triol are primarily accomplished through the action of various enzymes that introduce or modify functional groups on the steroid nucleus. These modifications alter the compound's ability to interact with receptors and mark it for elimination from the body.

Role of Cytochrome P450 Enzymes (e.g., CYP7B1-mediated Conversions)

Cytochrome P450 (CYP) enzymes are a superfamily of proteins that play a central role in the metabolism of a wide array of endogenous and exogenous compounds, including steroids. escholarship.org While direct studies on the CYP7B1-mediated metabolism of this compound are not extensively detailed in the provided results, the role of CYP7B1 in the metabolism of structurally similar androgens and their precursors is well-established. For instance, CYP7B1 is known to hydroxylate dehydroepiandrosterone (B1670201) (DHEA) and 5α-androstane-3β,17β-diol (3β-Adiol). nih.gov This suggests a potential role for CYP7B1 in the hydroxylation of this compound, which would be a critical step in its catabolism. The hydroxylation of steroids by CYP enzymes generally increases their water solubility and facilitates their subsequent conjugation and excretion. oup.com

CYP7B1 is known to catalyze the 7α-hydroxylation of DHEA and the metabolism of 5α-androstane-3α,17β-diol (3α-Adiol) into 6- and 7-hydroxymetabolites. nih.govnih.gov Given the structural similarities, it is plausible that CYP7B1 could also act on this compound, introducing a hydroxyl group at a specific position on the steroid backbone. This enzymatic action would represent a key pathway for the biological inactivation of the compound.

Hydroxylation, Oxidation, and Reduction Pathways

Beyond the specific action of CYP7B1, the metabolism of steroids like this compound involves a broader range of hydroxylation, oxidation, and reduction reactions. These transformations are catalyzed by various enzymes, including other cytochrome P450 isoforms and hydroxysteroid dehydrogenases (HSDs).

Hydroxylation, the addition of a hydroxyl (-OH) group, is a common phase I metabolic reaction for steroids. dshs-koeln.de This process can occur at various positions on the steroid molecule, leading to a diverse array of metabolites. For example, testosterone (B1683101) is known to be hydroxylated at multiple positions by different CYP450 isomers. dshs-koeln.de

Oxidation and reduction reactions interconvert functional groups on the steroid. For instance, a hydroxyl group can be oxidized to a ketone group, and vice versa, a reaction often catalyzed by HSDs. genecards.org The enzyme 3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase (HSD3B1), for example, is crucial for converting Δ5-3β-hydroxysteroids to the Δ4-3-keto configuration, a key step in the biosynthesis of active steroid hormones. genecards.org While this is a biosynthetic pathway, similar oxidative and reductive processes contribute to the catabolism and inactivation of steroids.

Conjugation Reactions and Formation of Phase II Metabolites

Following phase I metabolism, where functional groups are introduced or exposed, steroids and their metabolites often undergo phase II conjugation reactions. These reactions attach highly polar molecules to the steroid, significantly increasing their water solubility and facilitating their excretion in urine and bile. oup.com

Glucuronidation Pathways

Glucuronidation is a major phase II conjugation pathway for steroids. In this process, a glucuronic acid molecule is attached to a hydroxyl group on the steroid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). The resulting glucuronide conjugates are highly water-soluble and readily eliminated from the body. Steroids are often excreted in the urine as glucuronide conjugates. conicet.gov.ar While specific studies on the glucuronidation of this compound are not detailed in the provided results, it is a well-established pathway for the elimination of other androgens and their metabolites. lipidmaps.orgresearchgate.net For example, androsterone (B159326) and etiocholanolone, major metabolites of androstenedione (B190577) and testosterone, are found in urine primarily as glucuronide conjugates. oup.com

Sulfation Pathways

Sulfation is another important phase II conjugation reaction for steroids. This pathway involves the transfer of a sulfonate group (SO3-) from a donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to a hydroxyl group on the steroid. This reaction is catalyzed by sulfotransferases (SULTs). The resulting sulfate (B86663) esters are also highly water-soluble and easily excreted. DHEA, a precursor to many androgens, is extensively sulfated to DHEA sulfate (DHEAS). oup.com Impaired sulfation, as seen in PAPSS2 deficiency, can lead to an increase in unconjugated DHEA and its downstream androgenic metabolites. oup.com It is plausible that this compound or its metabolites could also be substrates for sulfation, contributing to their elimination.

Interconversion with Other Androstenes and Stereoisomers

The interconversion between 17-keto and 17β-hydroxy steroids is a common metabolic step. For example, androstenedione can be converted to testosterone by 17β-hydroxysteroid dehydrogenase (17β-HSD). dshs-koeln.de Similarly, there can be interconversions between different stereoisomers. For instance, the reduction of 5α-dihydrotestosterone (DHT) can lead to the formation of both 3α- and 3β-androstanediol isomers. dshs-koeln.de It is conceivable that this compound could be interconverted with other androstene triols or be formed from other androstene precursors through such enzymatic reactions. Research has identified various stereoisomers of androstenetriol, such as 5-androstene-3β,16β,17β-triol and 5-androstene-3β,16β,17α-triol, highlighting the potential for a complex network of interconversions. researchgate.netnih.gov

Interactive Data Table: Key Enzymes in Androstene Metabolism

Enzyme FamilySpecific Enzyme (Example)FunctionPotential Role in this compound Metabolism
Cytochrome P450CYP7B1Hydroxylation of steroidsPotential hydroxylation, leading to inactivation and excretion
Hydroxysteroid DehydrogenasesHSD3B1Oxidation and isomerizationPotential oxidation of the 3β-hydroxyl group
UDP-GlucuronosyltransferasesUGTsGlucuronidationConjugation of hydroxyl groups for excretion
SulfotransferasesSULTsSulfationConjugation of hydroxyl groups for excretion
Hydroxysteroid Dehydrogenases17β-HSDInterconversion of 17-keto and 17β-hydroxy steroidsPotential interconversion with other androstenes

Biotransformation by Microbial Systems (e.g., Fungi)

Information regarding the specific biotransformation of this compound by microbial systems, particularly fungi, is not available in the public domain based on current scientific literature. Extensive searches for studies detailing the metabolism or bioconversion of this specific compound by fungal or other microbial species did not yield any direct research findings.

While the field of microbial steroid biotransformation is well-established, with numerous studies on related androstane (B1237026) steroids, research has not yet specifically addressed the metabolic fate of this compound. The existing literature extensively covers the fungal transformation of precursors and related molecules such as dehydroepiandrosterone (DHEA), androstenedione, and other androstene derivatives. These studies reveal that fungi are capable of a wide range of modifications on the steroid nucleus, including hydroxylations, oxidations, and reductions. However, the specific downstream products resulting from the microbial action on this compound have not been documented.

Consequently, no data is available to construct a table of microbial biotransformation products for this compound. Further research is required to elucidate the potential metabolic pathways of this compound in microbial systems.

Molecular and Cellular Mechanisms of Action of 5 Androstene 3b,16a,17a Triol

Steroid Receptor Interactions and Ligand Activity

5-Androstene-3b,16a,17a-triol is classified as a 3-hydroxy steroid and is considered to have a role as an androgen. nih.govhmdb.ca Androgens are sex hormones that stimulate or control the development and maintenance of masculine characteristics by binding to androgen receptors. ebi.ac.uk

While this compound is categorized as an androgen, specific details regarding its binding affinity and activation specificity for the androgen receptor are not extensively detailed in the provided search results. nih.govebi.ac.ukebi.ac.uk The related compound, androst-5-ene-3β,17β-diol (ADIOL), has been shown to possess both estrogenic and androgen-like properties, with its effects being dependent on the receptor content of the specific cell line. nih.gov For instance, in the androgen receptor-positive MFM-223 mammary cancer cell line, which is inhibited by androgens, ADIOL exhibited inhibitory effects, suggesting mediation through the androgen receptor. nih.gov However, direct binding and activation data for this compound on the androgen receptor are not explicitly provided.

The exploration of estrogen receptor-mediated effects of this compound is not directly addressed in the provided search results. However, studies on a similar compound, androst-5-ene-3β,17β-diol (ADIOL), have demonstrated its estrogenic properties. nih.govnih.govnih.gov ADIOL can stimulate the proliferation of estrogen-sensitive MCF-7 cells, and these effects are believed to be mediated by the estrogen receptor. nih.gov It has a high affinity for the estrogen receptor and can translocate it to the nucleus. nih.govnih.gov This suggests that steroids with a similar androstene backbone may interact with estrogen receptors, although specific studies on this compound are needed to confirm this.

There is no direct information in the provided search results regarding the interaction of this compound with glucocorticoid and progesterone (B1679170) receptors in in vitro models. Research has shown that glucocorticoid and progesterone receptors can recognize the same DNA sequences, and the specific response to these hormones is often determined by the differential expression of their respective receptors in target cells. nih.gov While some synthetic steroids have been tested for their transactivation potential via human glucocorticoid and mineralocorticoid receptors, this compound was not among the compounds listed in that particular study. psu.edu

Structure-Activity Relationship (SAR) Analysis of this compound and its Analogues

The structure-activity relationship (SAR) of this compound and its analogues has been investigated, particularly in the context of their ability to modulate steroidogenesis. A key study in this area examined a series of substituted steroids and their effects on cAMP-stimulated progesterone production in MA-10 mouse Leydig tumor cells. researchgate.net This research provides valuable insights into how the specific stereochemistry and substitution patterns of the androstene backbone influence biological activity.

In this study, this compound was one of several C16-substituted analogues tested. The primary findings indicated that the stereochemistry of the hydroxyl groups at the C16 and C17 positions plays a crucial role in the inhibitory potency of these compounds on steroidogenesis. researchgate.net

The table below, derived from the data presented by Midzak et al. (2012), summarizes the inhibitory effects of this compound and its C16/C17 stereoisomers on progesterone production in MA-10 cells.

Inhibitory Effects of 5-Androstene-3b,16,17-triol Analogues on Progesterone Production

Compound Stereochemistry at C16, C17 Observed Effect on Progesterone Production
This compound 16α, 17α Exhibited a modest, but not statistically significant, inhibitory trend at higher concentrations.
5-Androstene-3b,16b,17a-triol 16β, 17α Showed a more pronounced and statistically significant inhibition of progesterone production.
5-Androstene-3b,16a,17b-triol 16α, 17β Did not significantly inhibit progesterone production.

From this SAR analysis, it is evident that the cis-diol configuration at C16 and C17, particularly with a 16β-hydroxyl group, is more favorable for inhibitory activity on steroidogenesis than the trans-diol configurations. Specifically, 5-Androstene-3b,16b,17a-triol was the most potent inhibitor among the tested C16/C17 triol analogues. researchgate.net

This suggests that the spatial arrangement of the hydroxyl groups in the D-ring of the steroid is a critical determinant for its interaction with the molecular targets that regulate steroid production in Leydig cells. While this compound itself showed limited activity in this assay, the comparative data from its analogues underscore the importance of stereospecificity in the design of potential modulators of steroid biosynthesis. researchgate.net

Hypothesized Physiological Roles and Biological Implications of 5 Androstene 3b,16a,17a Triol

Roles in Endocrine Homeostasis and Steroid Balance in Animal Models

The role of DHEA and its metabolites in maintaining endocrine homeostasis has been studied in various animal models. A key distinction is that while DHEA is abundant in humans, it is not endogenously present in rodents. nih.govplos.org Consequently, studies in rodent models often involve the administration of exogenous DHEA, which is then converted into various oxidized metabolites, including androstene derivatives hydroxylated at positions such as C7 and C16. plos.org

Table 1: Research Findings on DHEA Metabolites in Animal Models
CompoundAnimal ModelObserved Effect/FindingReference
Androst-5-ene-3β,7β,17β-triol (βAET)MiceAugmented immune responses and reversed immune senescence in aged mice. nih.gov
Androst-5-ene-3β,7β,17β-triol (βAET)MiceAttenuated acute inflammation. nih.gov
Androst-5-ene-3β,7β,17β-triol (βAET)MiceSlowed thermal injury-induced osteopenia, suggesting a reversal of glucocorticoid-mediated effects. plos.org
DHEARatsIncreased neurogenesis in the dentate gyrus. regulations.gov
DHEAEmbryonic Mouse NeuronsStimulated the outgrowth of neurites that become axons. regulations.gov

Presence and Hypothetical Functions in Neural Tissues (e.g., Rodent Brain)

Recent metabolomic studies have confirmed the presence of 5-androstene-3b,16a,17a-triol in the brain of the mouse (Mus musculus). ebi.ac.uk The Human Metabolome Database also lists nervous tissue as a biological location for this compound. hmdb.ca The presence of DHEA metabolites in the central nervous system has led to their classification as "neurosteroids," which can modulate neural function. For instance, androsterone (B159326), another DHEA metabolite, is a potent modulator of the GABA-A receptor and is being investigated for its role in mood regulation. nih.gov

While the specific function of this compound in the brain is not yet fully elucidated, its confirmed presence suggests it may play a role as a neurosteroid. ebi.ac.uk DHEA itself and its sulfated form (DHEAS) have been shown to stimulate the development of neurons in cultures of embryonic mouse brain cells. regulations.gov It is hypothesized that metabolites like this compound could contribute to these neurotropic effects or have distinct functions, such as modulating neuronal excitability, synaptic plasticity, or providing neuroprotection.

Comparative Analysis with Other DHEA Metabolites and Androstene Triols in Biological Systems

The biological activity of this compound can be understood by comparing it with its parent compound, DHEA, and other related androstene triols that differ in the position and orientation of their hydroxyl groups.

Dehydroepiandrosterone (B1670201) (DHEA): The primary precursor, DHEA, serves as a prohormone for both androgens and estrogens. cambridge.org It exhibits a wide range of biological activities, including immune system modulation. nih.gov

5-Androstenediol (AED): A direct metabolite of DHEA, AED is considered a weak androgen but possesses significant estrogenic activity, with a notable affinity for both estrogen receptor alpha (ERα) and beta (ERβ). wikipedia.org

Androst-5-ene-3β,7β,17β-triol (βAET): This C7-hydroxylated metabolite is noted for its anti-inflammatory properties. nih.gov Unlike DHEA, it cannot be metabolized into potent androgens or estrogens, and it is a weak activator of androgen and estrogen receptors. nih.govnih.gov Its biological activity is distinct from that of classic sex steroids, focusing more on modulating immune and inflammatory pathways. nih.govplos.org

5-Androstene-3β,16α,17β-triol: This compound is the 17-beta epimer of the primary subject of this article. It has been described as a likely transient metabolite in DHEA pathways, with the Δ⁵ double bond and 3β-OH configuration suggesting lower metabolic stability and androgen receptor binding compared to related 5α-reduced steroids.

The key distinguishing feature of this compound is the presence of hydroxyl groups at the 16α and 17α positions. This structure suggests it is a product of a specific metabolic pathway that differs from the pathways creating 7-hydroxylated or non-16-hydroxylated steroids. This structural difference is critical, as the location and stereochemistry of hydroxyl groups determine a steroid's interaction with receptors and its subsequent biological function. nih.gov For example, the C7-hydroxylation of βAET prevents its conversion to sex hormones, whereas C16-hydroxylation represents an alternative metabolic fate for DHEA. nih.govbioscientifica.com

Table 3: Comparative Properties of this compound and Related Metabolites
CompoundKey Structural FeatureKnown Receptor/Biological InteractionsPrimary Hypothesized RoleReference
Dehydroepiandrosterone (DHEA)Parent C19 steroid with a 3β-hydroxyl group.Weak androgen; precursor to testosterone (B1683101) and estradiol; binds to neurosteroid receptors.Prohormone for sex steroids; immunomodulation; neurotropic effects. cambridge.orgmdpi.comnih.gov
5-Androstenediol (AED)3β,17β-dihydroxy.Weak androgen; potent estrogenic activity via ERα and ERβ.Peripheral estrogenic activity. wikipedia.org
Androst-5-ene-3β,7β,17β-triol (βAET)3β,7β,17β-trihydroxy.Weak activator of AR and ER; not converted to potent sex steroids.Anti-inflammatory and immunomodulatory functions. nih.govnih.gov
This compound3β,16α,17α-trihydroxy.Androgenic role suggested; found in neural tissue.Potential neurosteroid; product of a specific DHEA metabolic pathway. hmdb.canih.govebi.ac.uk

Advanced Analytical Methodologies for 5 Androstene 3b,16a,17a Triol Research

High-Resolution Chromatographic Separations for Steroid Profiling

High-resolution chromatography is essential for separating 5-androstene-3b,16a,17a-triol from a multitude of other structurally similar steroids before detection by mass spectrometry. The choice between gas and liquid chromatography depends on the specific research goals, the number of analytes, and the required sensitivity.

Gas Chromatography (GC) Coupled with Mass Spectrometry (MS/MS)

Gas chromatography-mass spectrometry (GC-MS) has historically been a cornerstone of steroid analysis. For the analysis of this compound and other steroids, GC-MS provides high chromatographic resolution, enabling the separation of closely related isomers. The coupling with tandem mass spectrometry (MS/MS) enhances selectivity and sensitivity, allowing for the identification and quantification of trace amounts of the compound. oup.com

In a comprehensive study to uncover the full steroid profile in patients with adrenal incidentalomas, a GC-MS/MS method was used to measure 83 serum steroids. oup.com While this specific study highlighted changes in other steroids like dehydroepiandrosterone (B1670201) sulfate (B86663) (DHEAS) and its metabolites, its methodology demonstrates the power of GC-MS/MS to screen a wide spectrum of steroid hormones, including various triol isomers. oup.com The basic principles for identifying steroids via GC-MS rely on analyzing the fragmentation patterns of derivatized molecules, most commonly trimethylsilyl (B98337) (TMS) or methyloxime-trimethylsilyl (MO-TMS) derivatives. semanticscholar.org Public databases contain predicted and experimental GC-MS spectra for this compound, which serve as a reference for its identification in research samples. bovinedb.canih.gov

Liquid Chromatography (LC) and Ultra-Performance Liquid Chromatography (UPLC) Coupled with Mass Spectrometry (MS/MS)

Liquid chromatography coupled to mass spectrometry (LC-MS), particularly with the advent of UPLC, has become the technique of choice for many steroid profiling applications. researchgate.netresearchgate.net A significant advantage of LC-MS is its ability to analyze a broad range of steroids, including conjugated metabolites, often without the need for the chemical derivatization required for GC-MS. researchgate.net

Research has demonstrated the successful separation and detection of this compound as part of a 28-steroid profile in human seminal fluid using a C18 column for separation. researchgate.netresearchgate.net In such methods, steroids are extracted, enriched, and then separated and detected using tandem mass spectrometry, often in positive ion mode with multiple reaction monitoring (MRM) for precise quantification. researchgate.net The development of LC-MS/MS methods is crucial for the simultaneous measurement of diverse steroid hormones, and these techniques are noted for their sensitivity and specificity. researchgate.net

ParameterGas Chromatography-Mass Spectrometry (GC-MS/MS)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Sample State Volatile or semi-volatileSoluble in liquid mobile phase
Derivatization Generally required for steroids (e.g., TMS, MO-TMS). semanticscholar.orgOften not required, allowing analysis of native steroids. researchgate.net
Separation Principle Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Partitioning between a liquid mobile phase and a solid stationary phase (e.g., C18). researchgate.net
Typical Analytes Free steroids after hydrolysis and derivatization.Free and conjugated steroids (e.g., sulfates, glucuronides). researchgate.net
Key Advantage High separation efficiency for complex mixtures of isomers.High sensitivity, specificity, and suitability for polar and non-volatile compounds. researchgate.netresearchgate.net

Isotope Dilution Mass Spectrometry for Absolute Quantification

For the absolute and accurate quantification of this compound, isotope dilution mass spectrometry (IDMS) is the gold standard methodology. ptb.de This technique compensates for analyte losses that may occur during complex sample preparation and analysis. ptb.de

The core principle of IDMS involves adding a known amount of a stable, isotopically labeled version of the analyte (e.g., containing deuterium (B1214612) or carbon-13) to the sample at the earliest stage of preparation. ptb.de This "spike" is chemically identical to the endogenous analyte and therefore behaves in the same manner during extraction, purification, and chromatographic separation. ptb.de Because the mass spectrometer can differentiate between the natural and the labeled compound based on their mass difference, the final measurement is based on the ratio of the two signals. Any losses during the workflow affect both the analyte and the spike equally, meaning this ratio remains constant, thus enabling highly accurate and precise quantification. ptb.de In steroid analysis, stable isotope-labeled internal standards are used to construct calibration curves for LC-MS/MS methods, a practice that embodies the principle of isotope dilution. researchgate.net

Development of Comprehensive Steroidome Profiling in Research Settings

Modern research has shifted from analyzing single steroids to "steroidome" profiling, which involves the simultaneous measurement of a large number of steroids to provide a comprehensive view of steroid metabolism. researchgate.net This approach is invaluable for diagnosing and monitoring endocrine pathologies and understanding complex physiological states. researchgate.net

Future Directions and Emerging Research Avenues for 5 Androstene 3b,16a,17a Triol

Untargeted Metabolomics Approaches to Discover Novel Biosynthetic and Metabolic Pathways

Untargeted metabolomics, a comprehensive analytical approach to simultaneously measure a large number of metabolites in a biological sample, stands as a powerful tool for discovering novel biosynthetic and metabolic pathways related to 5-Androstene-3b,16a,17a-triol. oup.com This hypothesis-generating technique can reveal previously unknown precursors, derivatives, and degradation products of the compound in various biological matrices.

Recent studies have demonstrated the utility of mass spectrometry-based untargeted metabolomics in identifying urinary biomarkers. For instance, a study exploring feed efficiency in cattle identified this compound as one of several urinary metabolites that differed between groups with varying average daily gain. d-nb.info This finding suggests that the production or excretion of this steroid may be linked to metabolic efficiency and growth, warranting further investigation into its biosynthetic and metabolic regulation under different physiological conditions.

Future research could employ high-resolution mass spectrometry coupled with liquid chromatography (LC-HRMS) to analyze a wide range of biological samples, such as plasma, urine, and tissues from various species. unige.chresearchgate.net By comparing the metabolomes of individuals or experimental models with differing levels of this compound, researchers can identify co-varying metabolites that may be part of its metabolic network. This approach has been successfully used to profile the steroidome in various physiological and pathological states, and its application to this compound could uncover novel enzymatic reactions and metabolic routes. researchgate.net

Computational Modeling and In Silico Studies for Receptor Binding Prediction and Docking

Computational modeling and in silico studies offer a rapid and cost-effective means to predict the potential biological targets of this compound. These methods can simulate the interaction between the steroid and various receptors, enzymes, and other proteins, providing insights into its potential mechanism of action.

Molecular docking studies can be used to predict the binding affinity and orientation of this compound within the binding sites of known steroid receptors, such as the androgen and estrogen receptors. While it is classified as an androgen, its specific receptor interactions are not well-characterized. nih.govebi.ac.uk Computational approaches have been instrumental in identifying novel ligands for steroidogenic proteins like the translocator protein (TSPO). nih.gov Similar in silico screening of compound libraries against various nuclear receptors and enzymes could prioritize experimental validation for this compound.

Furthermore, quantitative structure-activity relationship (QSAR) models can be developed based on a series of related androstene triols to predict their biological activity. By analyzing the physicochemical properties and structural features of these compounds, it may be possible to identify the key determinants of their activity and to design more potent and selective analogs. researchgate.net

Investigation of Genetic and Epigenetic Regulatory Mechanisms Affecting its Biosynthesis and Metabolism

The biosynthesis and metabolism of steroids are tightly regulated by a complex interplay of genetic and epigenetic factors. Understanding these regulatory mechanisms is crucial for deciphering the physiological roles of this compound.

The expression of key steroidogenic enzymes is often tissue-specific and can be influenced by epigenetic modifications such as DNA methylation and histone acetylation. For example, the expression of the CYP17A1 gene, which encodes an enzyme crucial for the production of C19 steroids, is regulated by DNA methylation in a tissue-specific manner in rodents. bioscientifica.com Future research should investigate whether the genes encoding the enzymes responsible for the 16α- and 17α-hydroxylation of androstene precursors are subject to similar epigenetic control. This could explain variations in this compound levels between individuals and in different disease states.

Recent studies have also highlighted the role of microRNAs (miRNAs) in the epigenetic regulation of hormone action and metabolism. For instance, in metabolic dysfunction-associated steatohepatitis (MASH), changes in the expression of specific miRNAs have been linked to altered thyroid hormone signaling. nih.gov Investigating the miRNome in tissues that produce or respond to this compound could reveal novel regulatory pathways.

Synthesis and Characterization of Novel Isomeric and Analogous Compounds for Mechanistic Studies

The chemical synthesis of novel isomers and analogs of this compound is a critical step in elucidating its structure-activity relationships and mechanism of action. By systematically modifying the stereochemistry of the hydroxyl groups and making other structural alterations, researchers can probe the specific features required for its biological activity.

For instance, the synthesis of various isomers of androstane-triols has been reported, allowing for the investigation of how the spatial arrangement of the hydroxyl groups affects their biological properties. nih.gov The synthesis of non-metabolizable analogs of related neurosteroids has also proven valuable in dissecting the direct effects of the parent compound from those of its metabolites. researchgate.net

Future synthetic efforts could focus on creating a library of compounds based on the this compound scaffold. This library could include:

Stereoisomers: Synthesizing other isomers, such as the 16β,17β- and 16β,17α-isomers, would allow for a direct comparison of their biological activities. nih.gov

Analogs with modified functional groups: Replacing the hydroxyl groups with other functionalities or introducing substituents at different positions on the steroid backbone could lead to the discovery of more potent or selective compounds.

Labeled compounds: The synthesis of isotopically labeled (e.g., with deuterium (B1214612) or carbon-13) this compound would be invaluable for metabolic tracing studies using mass spectrometry.

These synthetic compounds would serve as essential tools for in vitro and in vivo studies aimed at identifying the specific receptors and signaling pathways through which this compound exerts its effects.

Exploration of its Biological Roles in Underexplored Animal Models or In Vitro Systems

While this compound has been detected in human biological fluids unige.chosdd.net, its precise biological functions remain largely unknown. Exploring its effects in a variety of underexplored animal models and in vitro systems could provide significant insights.

The compound has been found in the brain of mice, suggesting a potential role as a neurosteroid. ebi.ac.uk Future studies could investigate its effects on neuronal function, such as microtubule polymerization, neurite outgrowth, and synaptic plasticity, using primary neuronal cultures or brain slice preparations. The use of animal models of neurological or psychiatric disorders could also be explored.

Given that related androstene triols have been shown to possess immune-regulatory properties nih.gov, it would be pertinent to examine the effects of this compound on immune cells in vitro. Assays for cytokine production, lymphocyte proliferation, and macrophage activation could reveal potential anti-inflammatory or immunomodulatory activities.

Furthermore, its presence in the urinary metabolome of cattle and its potential link to metabolic efficiency suggests that its role in regulating energy metabolism and growth could be investigated in various animal models. d-nb.info

Data Tables

Table 1: Investigational Approaches for this compound

Research AreaTechnique/ApproachPotential Outcomes
Metabolomics Untargeted LC-HRMSDiscovery of novel biosynthetic precursors and metabolic products.
Computational Biology Molecular Docking, QSARPrediction of receptor binding and identification of key structural features for activity.
Genetics/Epigenetics DNA Methylation Analysis, miRNA ProfilingElucidation of regulatory mechanisms controlling its biosynthesis and metabolism.
Synthetic Chemistry Synthesis of isomers and analogsDevelopment of tools for mechanistic studies and potential therapeutic leads.
In Vitro/In Vivo Models Neuronal cultures, immune cell assays, animal modelsCharacterization of its biological roles in the nervous, immune, and metabolic systems.

Q & A

Q. How can 5-Androstene-3β,16α,17α-triol be reliably identified and quantified in biological samples?

Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography (GC-MS) are preferred for identification and quantification due to their high sensitivity and specificity. For example, GC-MS/MS panels have been used to detect steroid derivatives, including 5-Androstene-3β,16α,17β-triol (AT16a), in biological matrices by monitoring unique fragmentation patterns and retention times . High-performance liquid chromatography (HPLC) with UV/Vis detection is also effective for underivatized steroids, as demonstrated in analyses of structurally similar anabolic steroids . Ensure calibration with certified reference standards (e.g., Cayman Chemical’s protocols) to validate accuracy .

Q. What are the recommended safety protocols for handling 5-Androstene-3β,16α,17α-triol in laboratory settings?

Methodological Answer: While the compound is not classified as hazardous under GHS, standard laboratory safety practices apply. Use personal protective equipment (PPE) such as gloves and lab coats. Avoid inhalation of dust and contact with eyes/skin. Store at -20°C in airtight containers to ensure stability, as recommended in safety data sheets (SDS) for structurally related steroids . For spills, collect solid material using absorbent pads and dispose via authorized waste management services .

Advanced Research Questions

Q. How does stereochemistry at C16 and C17 influence the biological activity of 5-Androstene-3β,16α,17α-triol and its analogs?

Methodological Answer: Stereochemical variations significantly affect binding affinities to target proteins. For instance, 5-Androstene-3β,16β,17α-triol (a C16β isomer) showed a binding affinity of -7.4 kcal/mol to BCL-2, while 16α/17β configurations (e.g., AT16a) may exhibit distinct interactions with steroid receptors or autophagy-related proteins like Beclin-1 . Computational docking studies (e.g., AutoDock Vina) can model steric and electronic interactions to predict activity differences. Experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) is recommended to quantify binding thermodynamics .

Q. What methodological challenges arise in synthesizing 5-Androstene-3β,16α,17α-triol with high stereochemical purity?

Methodological Answer: Key challenges include controlling regioselectivity during hydroxylation and avoiding epimerization. Multi-step synthesis from dehydroepiandrosterone (DHEA) derivatives requires chiral catalysts (e.g., Sharpless dihydroxylation) to install the 16α-OH group selectively . Purification via column chromatography or recrystallization is critical, as impurities from incomplete epimer resolution (e.g., 16α vs. 16β isomers) can skew biological assays . Nuclear magnetic resonance (NMR) and X-ray crystallography are essential for confirming stereochemistry .

Q. How can researchers resolve discrepancies in reported binding affinities of 5-Androstene-3β,16α,17α-triol analogs to apoptotic proteins like BCL-2?

Methodological Answer: Discrepancies may arise from assay conditions (e.g., pH, temperature) or protein conformational states. Standardize assays using recombinant BCL-2 purified under identical buffer conditions. Compare data across orthogonal methods: fluorescence polarization for kinetic analysis, SPR for real-time binding, and competitive ELISA for affinity ranking . For example, Harderoporphyrin’s BCL-2 affinity (-9.7 kcal/mol) was validated via both computational and experimental approaches, highlighting the need for multi-method validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.